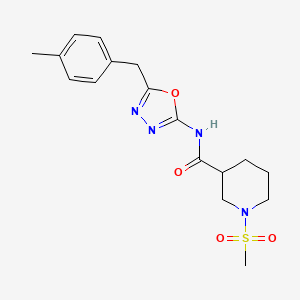
2,3-diethyl (2S,3S)-aziridine-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-diethyl (2S,3S)-aziridine-2,3-dicarboxylate is a chemical compound with the molecular formula C8H13NO4 and a molecular weight of 187.19 g/mol . It is a member of the aziridine family, which are three-membered nitrogen-containing cyclic molecules. These compounds are known for their significant ring strain, making them highly reactive and versatile in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of aziridines, including 2,3-diethyl (2S,3S)-aziridine-2,3-dicarboxylate, can be achieved through the coupling of amines and alkenes via an electrogenerated dication . This method involves the transformation of unactivated alkenes into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions. This approach expands the scope of readily accessible N-alkyl aziridine products relative to those obtained through existing state-of-the-art methods .
Industrial Production Methods
These methods ensure the availability of high-purity compounds for various applications in research and industry .
化学反応の分析
Types of Reactions
2,3-diethyl (2S,3S)-aziridine-2,3-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different amine derivatives.
Substitution: The aziridine ring can undergo substitution reactions, leading to the formation of various substituted aziridines.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic nitrogen sources, such as iminoiodinane or nitrene precursors, and primary amines . The reactions are typically carried out under basic conditions to facilitate the formation of the desired products .
Major Products Formed
The major products formed from these reactions include diverse amine products and biologically active molecules that contain the aziridine functional group .
科学的研究の応用
2,3-diethyl (2S,3S)-aziridine-2,3-dicarboxylate has several scientific research applications, including:
作用機序
The mechanism of action of 2,3-diethyl (2S,3S)-aziridine-2,3-dicarboxylate involves the formation of a highly reactive aziridine ring, which can undergo ring-opening reactions to form diverse amine products . The molecular targets and pathways involved in its biological activity are still under investigation, but the compound’s significant ring strain and reactivity are key factors in its mechanism of action .
類似化合物との比較
Similar Compounds
Similar compounds to 2,3-diethyl (2S,3S)-aziridine-2,3-dicarboxylate include other aziridines and N-alkyl aziridine products . These compounds share the characteristic three-membered nitrogen-containing ring and exhibit similar reactivity and versatility in chemical reactions .
Uniqueness
What sets this compound apart is its specific stereochemistry, which can influence its reactivity and the types of products formed in chemical reactions . Additionally, its potential biological activity and applications in various fields make it a compound of significant interest in scientific research .
特性
IUPAC Name |
diethyl (2S,3S)-aziridine-2,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-3-12-7(10)5-6(9-5)8(11)13-4-2/h5-6,9H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCRASVHGJDHRS-WDSKDSINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](N1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136314-88-0 |
Source


|
| Record name | 2,3-diethyl (2S,3S)-aziridine-2,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2745414.png)
![{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2745418.png)



![METHYL 2-[3-(4-METHYLPIPERIDIN-1-YL)PROPANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2745424.png)





![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2745434.png)

